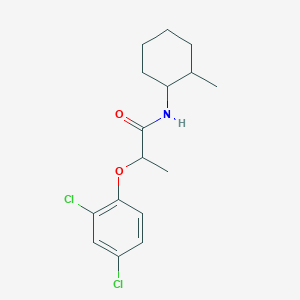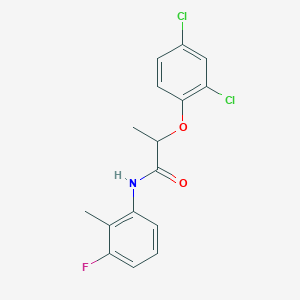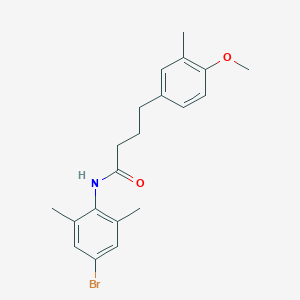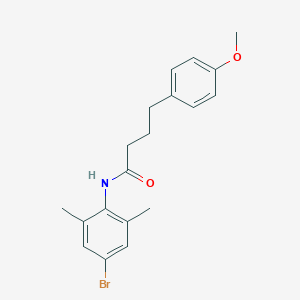![molecular formula C22H23N3O3S B306752 N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306752.png)
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQDDS, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood. However, it is believed that N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been found to inhibit the activity of various enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis. N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and survival. In vivo studies have shown that N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is also stable and can be stored for extended periods without significant degradation. However, N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has not been extensively studied for its toxicity and safety profile.
将来の方向性
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several potential future directions for scientific research. One of the most significant future directions is the development of N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide-based drugs for the treatment of cancer and inflammation-related diseases. N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can also be used as a lead compound for the development of more potent and selective derivatives. Additionally, N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be used as a tool compound for the study of cancer cell biology and signaling pathways. Overall, N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has significant potential for scientific research and drug development.
合成法
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2,4-dimethoxybenzaldehyde and 2,6-dimethyl-4-quinoline thiol in the presence of acetic acid and hydrazine hydrate. The resulting product is N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, which can be purified using column chromatography.
科学的研究の応用
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is in the field of medicinal chemistry. N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammation-related diseases.
特性
製品名 |
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide |
|---|---|
分子式 |
C22H23N3O3S |
分子量 |
409.5 g/mol |
IUPAC名 |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(2,6-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-8-19-18(9-14)21(10-15(2)24-19)29-13-22(26)25-23-12-16-6-7-17(27-3)11-20(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+ |
InChIキー |
QTXQQESRVNHRFI-FSJBWODESA-N |
異性体SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=C(C=C(C=C3)OC)OC |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=C(C=C(C=C3)OC)OC)C |
正規SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)

![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)


![(2-Bromo-6-methoxy-4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetic acid](/img/structure/B306691.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)